

Natural sources and abundance of glycine

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An In-depth Technical Guide to the Natural Sources and Abundance of Glycine

Introduction to Glycine

Glycine (Gly or G) is the simplest proteinogenic amino acid, featuring a single hydrogen atom as its side chain.[1][2] Its chemical formula is $C_2H_5NO_2$. [3] This structural simplicity makes it the only common achiral amino acid.[2] While classified as a non-essential amino acid because it can be synthesized by the human body, it is considered "conditionally essential" or "semi-essential." [1][4] This is because endogenous synthesis (approximately 3 g/day) combined with typical dietary intake (1.5-3.0 g/day) may not meet the body's metabolic demands, particularly for processes like collagen synthesis.[5]

Glycine is a crucial component in numerous physiological processes. It acts as a precursor for a variety of important metabolites, including proteins, glutathione, creatine, purines (the building blocks of DNA and RNA), and heme, the component of hemoglobin that carries oxygen in the blood.[1][6] In the central nervous system (CNS), it functions as a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[7][8] It also acts as a required co-agonist at N-methyl-D-aspartate (NMDA) receptors, facilitating excitatory neurotransmission. [7][8]

Natural Sources and Abundance

Glycine is found across terrestrial and extraterrestrial environments. Its abundance in protein-rich foods is of significant interest for nutrition and health, while its presence in meteorites and comets fuels research into the origins of life.

Terrestrial Abundance: Dietary Sources

Glycine is most abundant in foods rich in collagen and gelatin, such as animal connective tissues, skin, and bones.^{[4][9]} Plant-based sources, particularly seeds and legumes, also provide significant amounts.

Table 1: Glycine Content in Animal-Based Foods

Food Source	Glycine Content (mg per 100g)
Gelatin Powder	~19,100^[10]
Pork Skin	~11,900 ^[10]
Chicken Skin	~3,300 ^[9]
Ground Beef	~1,818 ^[9]
Lamb Shoulder	~1,736 ^[9]
Skirt Steak	~1,465 ^[9]
Pork Chops	~1,454 ^[9]
King Salmon	~1,314 ^[9]

| Bone Broth | ~710^[9] |

Table 2: Glycine Content in Plant-Based Foods

Food Source	Glycine Content (mg per 100g)
Pumpkin Seeds	~1,786[9][10]
Soybeans	~1,600[9][10]
Chia Seeds	~1,607[9][10]
Sunflower Seeds	~1,464[9][10]
Peanuts	~1,200[9]
Cashews	~1,100[9]
Lentils	~900[9]
Oats	~400[9]

| Quinoa | ~350[9] |

Extraterrestrial Abundance

Glycine has been identified in extraterrestrial samples, supporting the hypothesis that the building blocks of life could have been delivered to a primordial Earth.[11] Detections have been confirmed in samples from Comet Wild 2 returned by NASA's Stardust mission and in the coma of comet 67P/Churyumov-Gerasimenko.[11][12][13][14] Laboratory simulations have demonstrated that glycine can form on the surface of icy dust grains in the harsh, low-energy conditions of dark interstellar clouds through a process termed "dark chemistry," suggesting its formation can predate the birth of stars and planets.[12][14]

Glycine in Biological Systems: Metabolism

The body's glycine pool is maintained through a balance of dietary intake, endogenous synthesis, and degradation. The liver and kidneys are the primary organs involved in its metabolism.[15][16]

Biosynthesis

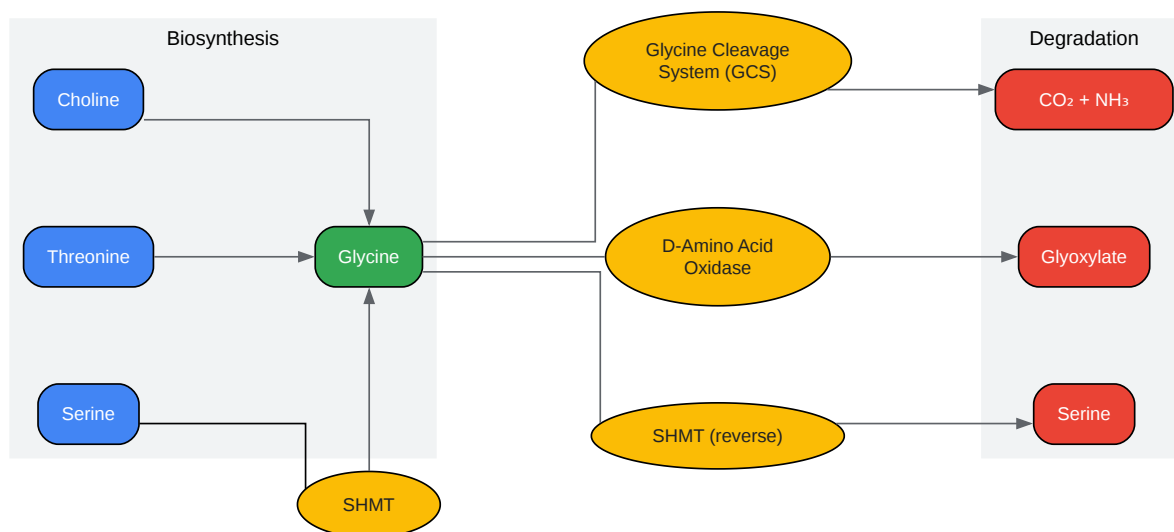
Glycine is primarily synthesized from the amino acid serine in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[1][3] This reaction requires pyridoxal

phosphate as a cofactor.[17] Additionally, glycine can be derived from choline, threonine, and hydroxyproline through inter-organ metabolism.[1][15]

Degradation

The main pathway for glycine catabolism in mammals is the mitochondrial Glycine Cleavage System (GCS).[15][18] This multi-enzyme complex breaks down glycine into carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit transferred to tetrahydrofolate (THF).

Deficiencies in the GCS can lead to glycine encephalopathy, a condition characterized by dangerously high levels of glycine in the body. Other minor degradation pathways include the reverse reaction of SHMT to form serine, and conversion to glyoxylate by D-amino acid oxidase.[1]



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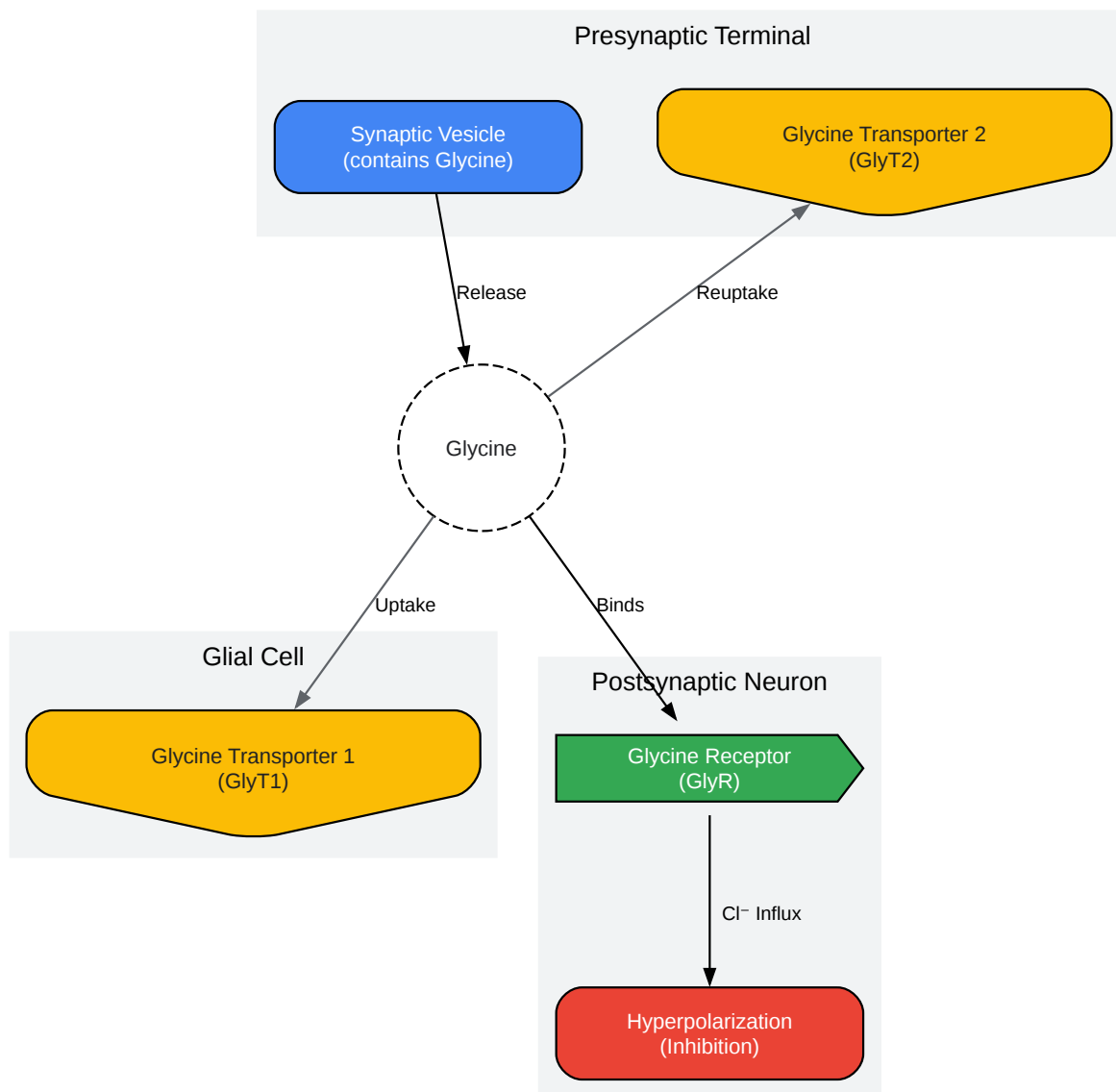
Caption: Major pathways of glycine biosynthesis and degradation in mammals.

Key Signaling Pathways Involving Glycine

Glycine's role in the CNS is multifaceted, acting as both a primary inhibitory neurotransmitter and an excitatory co-agonist.

Inhibitory Glycinergic Synapse

In the brainstem and spinal cord, glycine released from a presynaptic neuron binds to strychnine-sensitive glycine receptors (GlyRs) on the postsynaptic membrane.^[7] GlyRs are ligand-gated ion channels that are primarily permeable to chloride ions (Cl^-).^[7] The influx of Cl^- hyperpolarizes the postsynaptic cell, making it less likely to fire an action potential, thus producing an inhibitory effect.^[7] Glycine is cleared from the synaptic cleft by two high-affinity transporters: GlyT1, located on glial cells, and GlyT2, located on the presynaptic neuron, which facilitates reuptake for reuse.^[17]

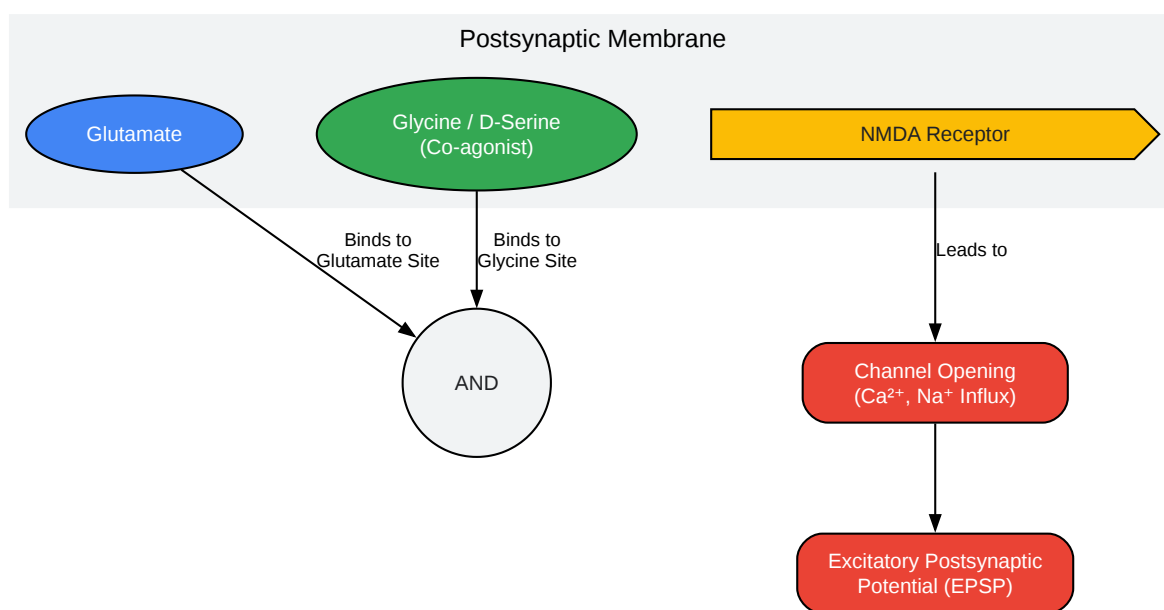


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Caption: Schematic of an inhibitory glycinergic synapse.

Glycine as a Co-agonist at NMDA Receptors

At excitatory glutamatergic synapses, glycine (or D-serine) functions as an essential co-agonist for the NMDA receptor.^[7] For the NMDA receptor channel to open, both glutamate (the primary neurotransmitter) and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor.^[7] This dual requirement is a critical control mechanism for excitatory neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.



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Caption: Glycine's role as a co-agonist for NMDA receptor activation.

Methodologies for Glycine Analysis

Accurate quantification of glycine is critical for research in neuroscience, metabolism, and food science. This typically involves sample extraction followed by analytical quantification.

Experimental Protocol: Glycine Extraction from Plant Tissue

This protocol outlines a general method for extracting glycine from plant material for subsequent analysis.

- Sample Preparation:
 - Flash-freeze fresh plant tissue (40-50 mg) in liquid nitrogen to halt metabolic activity.[\[19\]](#)
 - Pre-chill a mortar and pestle with liquid nitrogen. Grind the frozen tissue to a fine powder.[\[19\]](#)
 - Transfer the powder to a pre-weighed, pre-chilled 1.5 mL microcentrifuge tube.
- Solvent Extraction:
 - Add 1 mL of a suitable extraction solvent (e.g., 80% ethanol or Milli-Q grade water) to the powdered tissue.[\[19\]](#)[\[20\]](#)
 - Vortex the sample vigorously for 1 minute to ensure thorough mixing.
- Cell Lysis & Solubilization:
 - Subject the sample to a freeze-thaw cycle by freezing in liquid nitrogen and thawing at 40°C for 20 minutes to aid in cell lysis.[\[19\]](#)
 - Incubate the sample overnight at 4°C with gentle agitation to maximize the extraction of soluble compounds.[\[19\]](#)
- Clarification:
 - Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.[\[19\]](#)
 - Carefully collect the supernatant, which contains the extracted glycine, and transfer it to a new tube.
- Deproteinization (Optional but Recommended):
 - For samples with high protein content that may interfere with analysis, use a 10 kDa molecular weight cutoff (MWCO) spin filter to deproteinize the extract.[\[21\]](#)

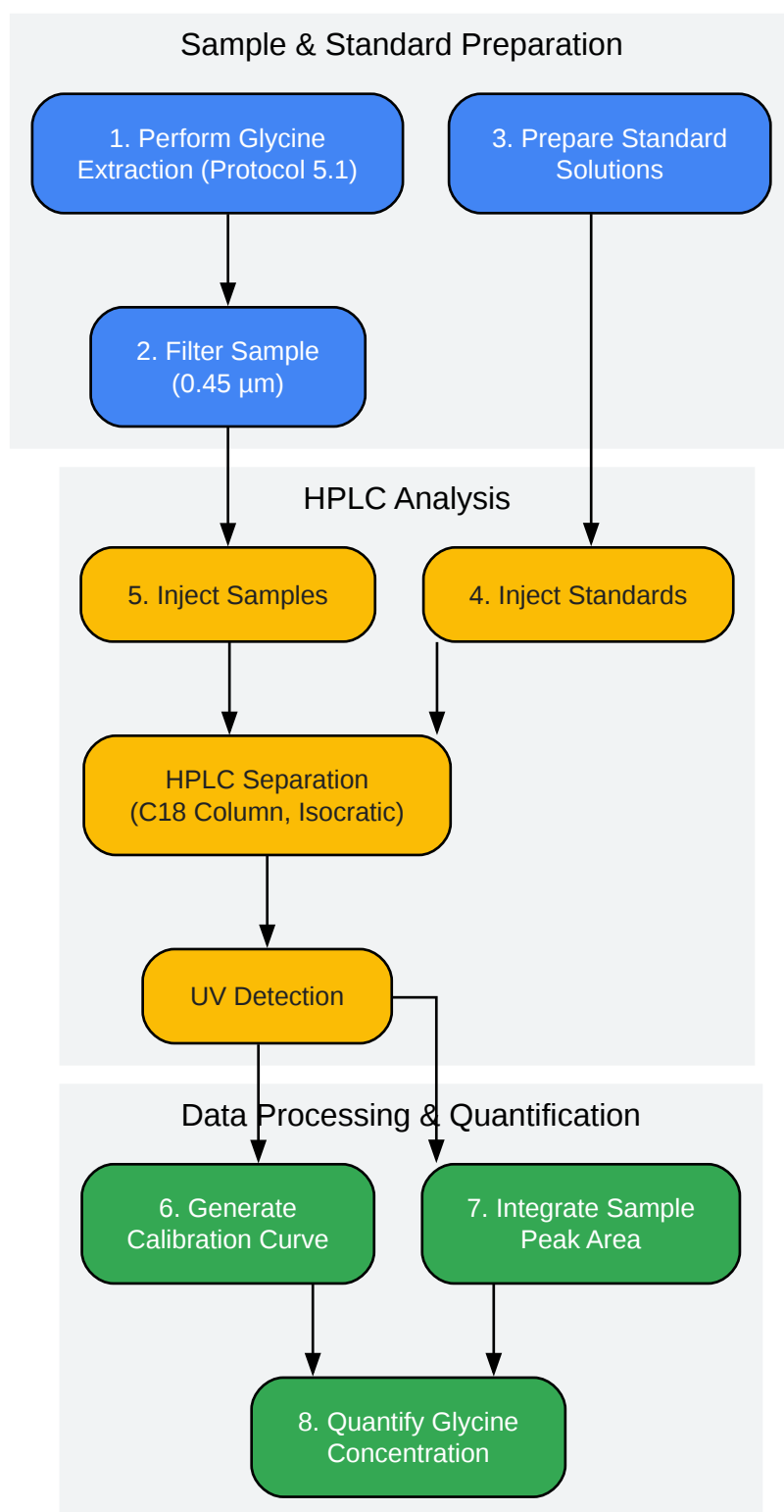
- Add the supernatant to the spin filter and centrifuge according to the manufacturer's instructions. The flow-through contains the deproteinized extract.
- Storage:
 - The final extract can be analyzed immediately or stored at -80°C for future analysis.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of glycine using ion-pair reversed-phase HPLC (IP-RP-HPLC).[\[22\]](#)[\[23\]](#)

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
[\[24\]](#)
 - C18 reversed-phase column (e.g., 250 mm length x 4.6 mm diameter, 3-5 µm particle size).[\[22\]](#)[\[23\]](#)
- Reagents and Mobile Phase Preparation:
 - Mobile Phase: Prepare an aqueous solution of 50 mM potassium dihydrogen phosphate (KH_2PO_4) and 7.2 mM sodium hexanesulfonate (ion-pairing agent).[\[22\]](#)[\[23\]](#)
 - Adjust the pH of the mobile phase to 2.5 using HPLC-grade phosphoric acid (H_3PO_4).[\[22\]](#)
[\[23\]](#)
 - Filter the mobile phase through a 0.45 µm filter and degas before use.
- Standard Preparation:
 - Prepare a stock solution of glycine (e.g., 1 mg/mL) in the mobile phase.
 - Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., concentrations ranging from 0.1 µg/mL to 50 µg/mL).
[\[24\]](#)

- Chromatographic Conditions:
 - Mode: Isocratic elution.[22][23]
 - Flow Rate: 1.0 mL/min.[22][23]
 - Column Temperature: 30°C.[24]
 - Injection Volume: 20 µL.[24]
 - UV Detection Wavelength: 200-260 nm (optimization may be required; often set around 210 nm for underivatized amino acids).[25]
- Analysis and Quantification:
 - Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared samples (from protocol 5.1). Ensure samples are filtered through a 0.45 µm syringe filter before injection.[24]
 - Integrate the peak area corresponding to the retention time of glycine in the sample chromatograms.
 - Determine the concentration of glycine in the samples by interpolating their peak areas from the calibration curve.[24]



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Caption: Experimental workflow for the quantification of glycine by HPLC.

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